molecular formula C30H23N3O2 B5144444 2-[(1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5144444
M. Wt: 457.5 g/mol
InChI Key: QAPVYNBLHNEAKC-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form indoles . The subsequent steps involve the formation of the quinazolinone ring system through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, with modifications to the indole or quinazolinone rings. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

2-[(1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may inhibit enzymes or modulate signaling pathways, leading to its observed biological effects.

Properties

IUPAC Name

2-[(1-benzyl-2-oxo-3H-indol-3-yl)methyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O2/c34-29-25(23-15-8-10-18-27(23)32(29)20-21-11-3-1-4-12-21)19-28-31-26-17-9-7-16-24(26)30(35)33(28)22-13-5-2-6-14-22/h1-18,25H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPVYNBLHNEAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)CC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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